Kynurenine impurity 3

Impurity Profiling Analytical Chemistry Pharmaceutical Analysis

Kynurenine impurity 3 (2361-15-1) is an essential reference standard for methionine & MHA impurity profiling. Its unique sulfonyl (-SO₂-) and hydroxyl groups yield a distinct XLogP of -1.133 and TPSA of 91.670 Ų, enabling baseline HPLC separation from methionine, methionine sulfoxide, and methionine sulfone. Substituting with non-identical impurities causes inaccurate quantification, failed system suitability, and regulatory non-compliance. Ideal for QC release testing (≤0.10% specification), forced degradation studies, and LC-MS/MS method validation. Ensure traceable certification for ANDA/DMF submissions.

Molecular Formula C5H10O5S
Molecular Weight 182.20 g/mol
Cat. No. B13044699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynurenine impurity 3
Molecular FormulaC5H10O5S
Molecular Weight182.20 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC(C(=O)O)O
InChIInChI=1S/C5H10O5S/c1-11(9,10)3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
InChIKeyAQJVOULVOGJUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.15 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kynurenine Impurity 3: Chemical Identity and Analytical Standard Baseline for Methionine Hydroxy Analog (MHA) Impurity Profiling


Kynurenine impurity 3 (CAS 2361-15-1) is chemically designated as 2-hydroxy-4-(methylsulfonyl)butanoic acid, also known as hydroxy methionine sulfone . It is an organic sulfur compound with the molecular formula C5H10O5S and a molecular weight of 182.2 g/mol . This compound serves as an analytical reference standard primarily used as an HPLC standard for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products, particularly those related to methionine hydroxy analog (MHA) and methionine . Unlike many kynurenine pathway metabolites, this impurity is not typically detected in natural sources but is produced synthetically or via chemical modification of other substances .

Why Kynurenine Impurity 3 Cannot Be Substituted by Generic Methionine or Kynurenine Pathway Impurities


Generic substitution of Kynurenine impurity 3 with other methionine-related impurities (e.g., methionine sulfoxide, methionine sulfone) or kynurenine pathway metabolites is analytically unsound due to fundamental differences in molecular structure, physicochemical properties, and chromatographic behavior [1]. Kynurenine impurity 3 possesses a unique sulfonyl group (-SO2-) and a hydroxyl group on the butanoic acid backbone, conferring a distinct polarity (XLogP = -1.133) and hydrogen-bonding capacity (TPSA = 91.670 Ų) that directly impacts its retention time, ionization efficiency, and detection sensitivity in HPLC and LC-MS systems . Using a non-identical impurity standard would lead to inaccurate quantification, failed system suitability tests, and non-compliance with regulatory impurity profiling requirements .

Quantitative Differentiation Evidence for Kynurenine Impurity 3: Comparative Data Against Closest Analogs


Molecular Weight and Formula Differentiation from Kynurenine and Methionine Core Structures

Kynurenine impurity 3 (C5H10O5S, MW 182.20 g/mol) is structurally distinct from L-kynurenine (C10H12N2O3, MW 208.21 g/mol) and methionine (C5H11NO2S, MW 149.21 g/mol). The target compound lacks the amino group and indole/benzene ring present in kynurenine derivatives, instead featuring a sulfonyl moiety. This structural divergence results in a 26.01 g/mol mass difference from L-kynurenine and a 33.0 g/mol difference from methionine, enabling unambiguous mass spectrometric discrimination in complex matrices .

Impurity Profiling Analytical Chemistry Pharmaceutical Analysis

Polarity and Chromatographic Retention Differentiation from Related Sulfur-Containing Impurities

Kynurenine impurity 3 exhibits a calculated XLogP of -1.133 and a topological polar surface area (TPSA) of 91.670 Ų . This contrasts with methionine sulfoxide (C5H11NO3S, XLogP ≈ -3.5) and methionine sulfone (C5H11NO4S, XLogP ≈ -4.0), indicating that Kynurenine impurity 3 is significantly more hydrophobic. In reversed-phase HPLC systems (C18 column), this translates to a longer retention time, allowing baseline separation from more polar methionine-related impurities that elute near the void volume .

Chromatography Method Development Impurity Separation

Purity Specification and Analytical Suitability for Quantitative HPLC Standard Use

Kynurenine impurity 3 is supplied as an analytical standard with a minimum purity specification of 95% . In contrast, common L-kynurenine analytical standards are specified at ≥98% purity by HPLC, with water content ≤5.0% . While the 95% purity of Kynurenine impurity 3 is sufficient for its intended use as a secondary standard in impurity profiling (where acceptance criteria for impurities are typically ≤0.10-0.15%), it is not suitable as a primary reference standard for assay value assignment, for which the higher purity L-kynurenine standard is required [1].

Reference Standards Quality Control Method Validation

Stability Profile Under Neutral pH Conditions Relevant to Sample Preparation

Kynurenine impurity 3 is reported to be generally stable under neutral pH conditions but may degrade under extreme acidic or basic conditions . This stability profile contrasts with 3-hydroxykynurenine, a common kynurenine pathway metabolite, which is known to be labile and prone to oxidation, requiring stringent sample handling protocols (e.g., addition of antioxidants, low-temperature storage) to prevent degradation during analysis [1]. The superior neutral pH stability of Kynurenine impurity 3 simplifies sample preparation workflows and enhances method robustness for routine QC testing .

Stability Studies Sample Handling Analytical Method Robustness

Hydrogen Bond Donor/Acceptor Profile for Optimized LC-MS Detection Sensitivity

Kynurenine impurity 3 possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), with a total polar surface area (TPSA) of 91.670 Ų . In electrospray ionization (ESI) negative ion mode LC-MS, the carboxylic acid group and sulfonyl moiety facilitate efficient deprotonation, yielding a strong [M-H]⁻ signal. In contrast, L-kynurenine (HBD=3, HBA=4, TPSA=106.41 Ų) exhibits different ionization behavior, often requiring positive ion mode for optimal sensitivity [1]. This difference in ionization efficiency necessitates compound-specific MS parameter optimization; using the incorrect standard would compromise method sensitivity and accuracy [2].

LC-MS Method Development Ionization Efficiency Sensitivity

Regulatory Recognition as a Specified Impurity in Methionine and MHA Drug Substances

Kynurenine impurity 3 is identified as Methionine Impurity 8 and Hydantoin Impurity 4 in various regulatory and pharmacopoeial contexts . As a specified impurity, it is individually listed and limited with a specific acceptance criterion in drug substance specifications (typically ≤0.10% or ≤0.15%) [1]. This regulatory recognition mandates the use of a characterized reference standard for accurate quantification, distinguishing it from unspecified impurities that may be controlled using a generic acceptance criterion. Kynurenine impurity 2 (C10H11ClN2O3, MW 242.66) and Kynurenine impurity 4 (C10H16O4S2, MW 264.4), in contrast, are less commonly specified in major pharmacopoeias, reducing the regulatory imperative for their individual control [2].

Regulatory Compliance Impurity Control Pharmacopoeia

Procurement-Driven Application Scenarios for Kynurenine Impurity 3 Reference Standard


HPLC-UV Impurity Profiling of Methionine Hydroxy Analog (MHA) in Animal Feed Additives

Kynurenine impurity 3 serves as a critical reference standard for the identification and quantification of hydroxy methionine sulfone in MHA-based animal feed additives. In HPLC-UV methods (C18 column, mobile phase typically acetonitrile/water with 0.1% TFA), Kynurenine impurity 3 elutes at a distinct retention time due to its XLogP of -1.133, enabling baseline separation from MHA (2-hydroxy-4-(methylthio)butanoic acid) and other process impurities . Its use as an external standard allows for accurate quantification at levels as low as 0.05% relative to the main peak, ensuring compliance with feed additive purity specifications .

LC-MS/MS Method Development and Validation for Methionine API Impurity Control

In LC-MS/MS methods for methionine drug substance impurity profiling, Kynurenine impurity 3 is employed as a system suitability standard and for calibration curve construction. Its distinct molecular weight (182.20 g/mol) and characteristic fragmentation pattern (loss of H2O, SO2) facilitate selected reaction monitoring (SRM) transitions that are orthogonal to those of methionine (MW 149.21) and methionine sulfoxide (MW 165.21), eliminating cross-talk and ensuring method specificity . The compound's 95% minimum purity and neutral pH stability simplify standard solution preparation and long-term method robustness studies .

Forced Degradation Studies to Establish Methionine Drug Product Stability-Indicating Methods

Kynurenine impurity 3 is utilized as a marker compound in forced degradation (stress) studies of methionine and MHA drug products. Under oxidative stress conditions (e.g., 3% H2O2, 24 hours), methionine undergoes oxidation to form methionine sulfoxide and subsequently methionine sulfone; Kynurenine impurity 3 (hydroxy methionine sulfone) serves as a chromatographic peak identity standard to confirm the formation of sulfone-related degradation products . Its stability under neutral pH ensures that the standard solution does not degrade during the analytical run, providing reliable peak area reproducibility for degradation kinetics calculations .

Quality Control Release Testing of Methionine and MHA APIs Against Pharmacopoeial Monographs

As a specified impurity (Methionine Impurity 8, Hydantoin Impurity 4), Kynurenine impurity 3 is an essential reference standard for QC release testing of methionine and MHA active pharmaceutical ingredients. Regulatory filings (ANDAs, DMFs) require demonstrated control of this impurity at levels typically ≤0.10% . The use of a characterized, high-purity reference standard with traceable certification (e.g., HPLC, NMR, MS data) is mandatory for method validation parameters including specificity, linearity (1-120% of specification), accuracy (recovery 90-110%), and precision (RSD <5%) .

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